molecular formula C8H15N3O4 B14497544 N-Acetylglycyl-N-methyl-L-serinamide CAS No. 65227-94-3

N-Acetylglycyl-N-methyl-L-serinamide

Cat. No.: B14497544
CAS No.: 65227-94-3
M. Wt: 217.22 g/mol
InChI Key: GUVKXVZZEJHEQP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylglycyl-N-methyl-L-serinamide is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group, a glycyl group, a methyl group, and an L-serinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-N-methyl-L-serinamide typically involves the reaction of N-acetylglycine with N-methyl-L-serinamide under specific conditions. The reaction is usually carried out in an aqueous solution, with the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycyl-N-methyl-L-serinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-Acetylglycyl-N-methyl-L-serinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetylglycyl-N-methyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetylglycyl-N-methyl-L-serinamide include:

  • N-Acetyl-L-serinamide
  • N-Acetyl-L-leucinamide
  • N-Acetyl-L-tryptophanamide

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

65227-94-3

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-3-hydroxy-N-methylpropanamide

InChI

InChI=1S/C8H15N3O4/c1-5(13)10-3-7(14)11-6(4-12)8(15)9-2/h6,12H,3-4H2,1-2H3,(H,9,15)(H,10,13)(H,11,14)/t6-/m0/s1

InChI Key

GUVKXVZZEJHEQP-LURJTMIESA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CO)C(=O)NC

Canonical SMILES

CC(=O)NCC(=O)NC(CO)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.